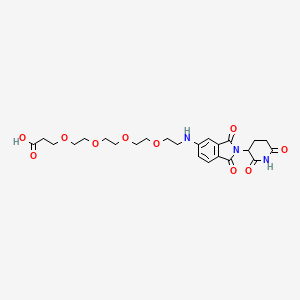

Thalidomide-NH-PEG4-COOH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O10/c28-20-4-3-19(22(31)26-20)27-23(32)17-2-1-16(15-18(17)24(27)33)25-6-8-35-10-12-37-14-13-36-11-9-34-7-5-21(29)30/h1-2,15,19,25H,3-14H2,(H,29,30)(H,26,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKZFZWXIYMGKMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCOCCOCCOCCOCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

history of thalidomide as a cereblon ligand

An In-depth Technical Guide to the History of Thalidomide (B1683933) as a Cereblon Ligand

Introduction: A Drug of Duality

Thalidomide, first synthesized in 1954 and marketed in 1957, holds a unique and cautionary place in pharmaceutical history.[1][2][3] Initially introduced as a non-toxic sedative and a remedy for morning sickness in pregnant women, its use led to a global tragedy, causing severe birth defects, such as phocomelia (limb malformations), in thousands of children.[2][3] Following its withdrawal in 1961, thalidomide was largely abandoned until subsequent research uncovered potent anti-inflammatory and anti-angiogenic properties.[1][4] This led to its remarkable renaissance as a treatment for erythema nodosum leprosum and, most notably, the bone marrow cancer multiple myeloma.[4][5] This clinical success spurred decades of research to uncover the molecular mechanism behind its devastating teratogenic effects and its powerful therapeutic activities. For years, the direct target remained elusive, but a breakthrough in 2010 finally identified Cereblon (CRBN) as the key.[3][5]

The Pivotal Discovery: Cereblon as the Direct Target

The long-standing mystery of thalidomide's direct molecular target was solved in 2010 by the Handa and Ito groups.[3][6] Their research identified Cereblon (CRBN) as the primary thalidomide-binding protein.[5][7] CRBN is a component of the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4), where it functions as a substrate receptor, binding to proteins destined for ubiquitination and subsequent degradation by the proteasome.[7][8][9] The CRL4^CRBN^ complex consists of the substrate receptor CRBN, the scaffold protein Cullin 4 (CUL4), the adaptor protein Damaged DNA Binding Protein 1 (DDB1), and the RING-box protein 1 (RBX1 or Roc1).[7][8][10] The discovery that thalidomide's effects were mediated through this protein degradation pathway marked a paradigm shift in drug discovery.[6][11]

Experimental Protocols: Identifying the Target

The identification of CRBN was achieved through a meticulous affinity-based proteomics approach. This methodology is fundamental for identifying the cellular targets of small molecules.

Experimental Protocol 1: Affinity Purification-Mass Spectrometry

-

Objective: To isolate and identify the specific cellular proteins that directly bind to thalidomide.

-

Methodology:

-

Ligand Immobilization: A carboxyl derivative of thalidomide was covalently attached to ferrite (B1171679) glycidyl (B131873) methacrylate (B99206) (FG) beads, a type of nano-sized magnetic particle designed to reduce non-specific protein binding.[8][12] This creates an affinity matrix where thalidomide acts as the "bait."

-

Cell Lysate Preparation: Lysates were prepared from various human cell lines (such as HeLa or 293T) to extract total cellular proteins.[12]

-

Affinity Chromatography: The cell lysate was incubated with the thalidomide-immobilized beads. Proteins with a binding affinity for thalidomide were captured by the beads.[12]

-

Washing: The beads were washed extensively with buffer to remove proteins that were non-specifically or weakly bound.

-

Elution: The specifically bound proteins were eluted from the beads. This can be achieved by using a competitive elution with a high concentration of free thalidomide or by changing buffer conditions (e.g., pH or salt concentration) to disrupt the interaction.

-

Protein Identification: The eluted proteins were separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The distinct protein bands were excised from the gel, digested into smaller peptides (e.g., with trypsin), and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7] The mass spectrometry data was then used to identify the proteins based on their peptide sequences.

-

-

Key Result: This workflow consistently identified two proteins: Cereblon (CRBN) and DDB1.[7][12] Further experiments confirmed that thalidomide binds directly to CRBN, and DDB1 binds indirectly as part of the E3 ligase complex.[7][8]

Quantitative Data: Binding Affinity to Cereblon

The interaction between thalidomide and its derivatives, known as immunomodulatory drugs (IMiDs), and the CRBN-DDB1 complex has been quantified using various biophysical techniques, including competitive titration assays and isothermal titration calorimetry (ITC).[13][14][15] The binding affinity is typically reported as a dissociation constant (K D ) or an inhibitory constant (K i ), with lower values indicating a stronger binding interaction.

| Compound | Binding Affinity (K D / K i ) | Technique / Context | Reference |

| Thalidomide | ~249 nM (K i ) | Competitive Titration vs. Cy5-thalidomide | [14] |

| Lenalidomide | ~178 nM (K i ) | Competitive Titration vs. Cy5-thalidomide | [14] |

| Lenalidomide | ~640 nM (K D ) | Isothermal Titration Calorimetry (ITC) | [15] |

| Pomalidomide | ~157 nM (K i ) | Competitive Titration vs. Cy5-thalidomide | [14] |

Note: Reported affinity values can vary based on the specific experimental conditions, protein constructs used (e.g., full-length complex vs. binding domain only), and the assay methodology.[13][16]

Mechanism of Action: A "Molecular Glue"

Thalidomide and its analogs function as "molecular glues."[8][9] Rather than inhibiting an enzyme or blocking a receptor in the traditional sense, they bind to a pocket on the surface of CRBN.[16] This binding alters the surface of the substrate receptor, inducing the recruitment of proteins that would not normally be recognized by the CRL4^CRBN^ complex.[6][8] These newly recruited proteins are termed "neosubstrates."[7] Once a neosubstrate is brought into proximity, the E3 ligase complex facilitates its polyubiquitination, marking it for degradation by the 26S proteasome.[10][17]

This mechanism explains thalidomide's pleiotropic effects; the specific set of neosubstrates degraded determines the ultimate biological outcome.

-

Therapeutic Effects: The anti-myeloma and immunomodulatory activities of IMiDs are primarily driven by the degradation of two lymphoid transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[7][18]

-

Teratogenic Effects: The devastating birth defects are linked to the degradation of several developmental transcription factors, most notably SALL4 (Spalt-like transcription factor 4).[19][20][21][22][23] Loss-of-function mutations in the SALL4 gene result in a human developmental syndrome that closely mimics the defects caused by thalidomide exposure.[20][21]

Signaling Pathway and Experimental Workflow Diagrams

Caption: Thalidomide acts as a molecular glue, binding to CRBN to induce neosubstrate degradation.

Experimental Protocol 2: Quantitative Proteomics for Neosubstrate Identification

-

Objective: To identify proteins that are selectively degraded upon treatment with a CRBN-binding molecule.

-

Methodology:

-

Cell Culture and Treatment: Two sets of a relevant cell line (e.g., multiple myeloma cells or embryonic stem cells) are cultured. One set is treated with the CRBN-binding compound (e.g., thalidomide), and the other is treated with a vehicle control (e.g., DMSO).[19][24]

-

Cell Lysis and Protein Digestion: After a set incubation period, cells are harvested, lysed, and the proteins are extracted. The proteins are then digested into peptides using an enzyme like trypsin.

-

Quantitative Mass Spectrometry: The peptide mixtures from both the treated and control samples are analyzed using quantitative mass spectrometry. Techniques like SILAC (Stable Isotope Labeling with Amino acids in Cell culture), TMT (Tandem Mass Tags), or label-free quantification (LFQ) are used to compare the relative abundance of thousands of proteins between the two samples.[24][25]

-

Data Analysis: The proteomic data is analyzed to identify proteins whose abundance is significantly decreased in the drug-treated sample compared to the control. These downregulated proteins are considered candidate neosubstrates.[26]

-

Validation: Candidate neosubstrates are validated using orthogonal methods. This often includes Western blotting to confirm the reduction in protein levels. Further validation can involve experiments to show that the degradation is dependent on both CRBN and the proteasome.[19][26]

-

Caption: A typical experimental workflow for identifying compound-induced neosubstrates.

Conclusion and Future Outlook

The identification of Cereblon as the direct target of thalidomide has been a watershed moment in pharmacology and medicine. It not only solved a 50-year-old mystery but also gave birth to a new therapeutic modality: targeted protein degradation.[6][11] This discovery transformed our understanding of thalidomide from a drug with pleiotropic effects to a specific modulator of the CRL4^CRBN^ E3 ubiquitin ligase. The "molecular glue" concept pioneered by thalidomide is now being actively exploited to develop a new generation of drugs, including Cereblon E3 Ligase Modulating Drugs (CELMoDs) and Proteolysis-Targeting Chimeras (PROTACs), which aim to hijack the cell's own protein disposal machinery to eliminate disease-causing proteins previously considered "undruggable."[10][27] The history of thalidomide as a Cereblon ligand is a powerful testament to how deep mechanistic understanding can turn a historic tragedy into a platform for therapeutic innovation.

References

- 1. The Rise, Fall and Subsequent Triumph of Thalidomide: Lessons Learned in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thalidomide - Wikipedia [en.wikipedia.org]

- 3. acs.org [acs.org]

- 4. news-medical.net [news-medical.net]

- 5. [Development of novel cereblon modulators and their target molecules] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 9. scispace.com [scispace.com]

- 10. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Chemical Ligand Space of Cereblon - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 20. After 60 years, scientists uncover how thalidomide produced birth defects [dana-farber.org]

- 21. CRL4CRBN Mediated Degradation of SALL4 Links Thalidomide Syndrome to Duane Radial Ray Syndrome - OAK Open Access Archive [oak.novartis.com]

- 22. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray Syndrome | eLife [elifesciences.org]

- 23. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome | eLife [elifesciences.org]

- 24. researchgate.net [researchgate.net]

- 25. Ubiquitin Ligase Substrate Identification through Quantitative Proteomics at Both the Protein and Peptide Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 26. axial.substack.com [axial.substack.com]

- 27. promegaconnections.com [promegaconnections.com]

The Pivotal Discovery of Thalidomide's Affinity for Cereblon: A Technical Guide to the Foundation of PROTACs

For Researchers, Scientists, and Drug Development Professionals

The serendipitous discovery of thalidomide's direct binding to the Cereblon (CRBN) protein represents a landmark event in chemical biology and drug discovery. This interaction, initially uncovered through efforts to understand the tragic teratogenic effects of thalidomide (B1683933), has paved the way for a revolutionary new class of therapeutics: Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth exploration of the core scientific findings, experimental methodologies, and the foundational principles that underpin the use of thalidomide and its derivatives in the targeted degradation of proteins.

The Central Role of Cereblon in the Ubiquitin-Proteasome System

Cereblon is a substrate receptor component of the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4^CRBN^).[1][2][3] This complex plays a crucial role in the cell's natural protein degradation machinery, the ubiquitin-proteasome system. The CRL4^CRBN^ complex specifically tags target proteins with ubiquitin, marking them for destruction by the proteasome.

The groundbreaking discovery that thalidomide directly binds to CRBN revealed a novel mechanism of action for a small molecule drug.[1][2][3] It was found that thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), act as a "molecular glue," effectively altering the substrate specificity of the CRL4^CRBN^ E3 ligase.[2] This binding event induces the recruitment of "neosubstrates"—proteins not normally targeted by CRBN—to the E3 ligase complex, leading to their ubiquitination and subsequent degradation.[1][2][3]

This newfound understanding of thalidomide's mechanism of action was a critical breakthrough, providing a clear path for the rational design of targeted protein degraders.[1][2]

Quantitative Analysis of Thalidomide and its Analogs Binding to CRBN

The affinity of thalidomide and its derivatives for CRBN has been extensively studied using various biophysical techniques. These quantitative measurements are crucial for understanding the structure-activity relationship and for the development of more potent and selective PROTACs.

| Compound | Binding Affinity (KD) | Assay Method | Reference |

| Thalidomide | ~250 nM | Competitive Titration | [4] |

| Lenalidomide | ~178 nM | Competitive Titration | [4] |

| Pomalidomide | ~157 nM | Competitive Titration | [4] |

| (S)-thalidomide | 6- to 10-fold stronger than (R)-enantiomer | Not Specified | [3] |

Key Experimental Protocols

The elucidation of the thalidomide-CRBN interaction and its functional consequences relied on a series of key experimental techniques. Below are detailed methodologies for some of the pivotal experiments.

Affinity-Purification Pull-Down Assay to Identify CRBN as a Thalidomide-Binding Protein

This method was instrumental in the initial identification of CRBN as the direct target of thalidomide.

Principle: A derivative of thalidomide is immobilized on beads. A cell lysate is then passed over these beads, and proteins that bind to the immobilized thalidomide are "pulled down" and can be identified by mass spectrometry.

Protocol:

-

Preparation of Thalidomide-Immobilized Beads: A thalidomide analog with a linker is synthesized and covalently attached to sepharose or magnetic beads.

-

Cell Lysate Preparation: Cells are lysed in a non-denaturing buffer to maintain protein-protein interactions. The lysate is clarified by centrifugation to remove cellular debris.

-

Binding Step: The cell lysate is incubated with the thalidomide-immobilized beads to allow for the binding of target proteins.

-

Washing: The beads are washed extensively with buffer to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer or by competitive elution with an excess of free thalidomide.

-

Analysis: The eluted proteins are separated by SDS-PAGE and identified by mass spectrometry.

In Vitro Ubiquitination Assay

This assay is critical for demonstrating the functional consequence of thalidomide binding to CRBN, namely the ubiquitination of neosubstrates.

Principle: A reconstituted system containing purified E1, E2, E3 (CRL4^CRBN^) enzymes, ubiquitin, ATP, and the target protein is used to measure the transfer of ubiquitin to the target protein in the presence and absence of thalidomide or a thalidomide-based PROTAC.

Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing purified E1 activating enzyme, an appropriate E2 conjugating enzyme (e.g., UBE2D2), the purified CRL4^CRBN^ E3 ligase complex, ubiquitin, and an ATP-regenerating system in a suitable reaction buffer.

-

Initiation of Reaction: The reaction is initiated by the addition of the protein of interest (the neosubstrate) and the thalidomide-based compound (molecular glue or PROTAC).

-

Incubation: The reaction is incubated at 37°C for a specified time to allow for the ubiquitination reaction to proceed.

-

Quenching: The reaction is stopped by the addition of SDS-PAGE sample buffer.

-

Detection: The reaction products are resolved by SDS-PAGE and analyzed by Western blotting using an antibody specific to the protein of interest. The appearance of higher molecular weight bands corresponding to ubiquitinated protein indicates a successful reaction.

X-Ray Crystallography of the DDB1-CRBN-Thalidomide Complex

Structural studies have been fundamental to understanding the precise molecular interactions between thalidomide and CRBN.

Principle: A purified and crystallized protein complex is exposed to an X-ray beam. The diffraction pattern of the X-rays is used to calculate the three-dimensional structure of the complex at atomic resolution.

Protocol:

-

Protein Expression and Purification: The DDB1 and CRBN proteins (often a chimeric complex of human DDB1 and chicken CRBN is used for better crystallization) are co-expressed and purified to high homogeneity.

-

Complex Formation: The purified DDB1-CRBN complex is incubated with thalidomide to form the ternary complex.

-

Crystallization: The DDB1-CRBN-thalidomide complex is subjected to crystallization screening to find conditions that yield well-ordered crystals.

-

Data Collection: The crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. The diffraction data is collected.

-

Structure Determination and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic model of the complex is built and refined. The final structure reveals the precise binding mode of thalidomide in the CRBN pocket.[4][5][6]

Signaling Pathways and Logical Relationships

The discovery of the thalidomide-CRBN interaction has illuminated a key signaling pathway that is now harnessed for therapeutic benefit with PROTACs.

Caption: PROTAC-induced ubiquitination and degradation pathway.

The PROTAC molecule acts as a bridge, bringing the target Protein of Interest (POI) into close proximity with the CRL4^CRBN^ E3 ubiquitin ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

Experimental Workflow for PROTAC Development

The development of a thalidomide-based PROTAC follows a logical experimental workflow, from initial design to validation of protein degradation.

References

- 1. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. scispace.com [scispace.com]

- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. researchgate.net [researchgate.net]

The Role of Cereblon in Thalidomide-Mediated Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms underpinning the therapeutic and teratogenic effects of thalidomide (B1683933) and its derivatives, known as Immunomodulatory imide Drugs (IMiDs). Central to this mechanism is the protein Cereblon (CRBN), which functions as a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4). Thalidomide and its analogs act as "molecular glues," redirecting the E3 ligase to induce the ubiquitination and subsequent proteasomal degradation of specific proteins, termed "neosubstrates," which are not the natural targets of the ligase.

The Core Mechanism: A Molecular Glue Hijacks the Ubiquitin-Proteasome System

The ubiquitin-proteasome system (UPS) is the primary cellular machinery for protein degradation in eukaryotes. The specificity of this system is conferred by over 600 E3 ubiquitin ligases, which recognize specific substrate proteins. The CRL4CRBN complex, composed of Cullin 4 (CUL4), Ring-Box 1 (RBX1), DNA Damage-Binding Protein 1 (DDB1), and the substrate receptor Cereblon (CRBN), is one such E3 ligase.[1][2]

Thalidomide's mechanism of action was elucidated with the discovery of CRBN as its direct cellular target.[2][3][4][5] The drug binds to a hydrophobic pocket in the C-terminal thalidomide-binding domain (TBD) of CRBN.[6][7] This binding event does not inhibit the E3 ligase; instead, it allosterically modifies the substrate-binding surface of CRBN, creating a novel interface. This new surface has a high affinity for specific proteins that do not normally interact with CRBN.[1][8] These co-opted proteins, or "neosubstrates," are then brought into proximity with the E3 ligase machinery, leading to their polyubiquitination and subsequent degradation by the 26S proteasome.[1][8]

This "molecular glue" mechanism explains the pleiotropic effects of thalidomide and its derivatives, as the specific neosubstrates recruited depend on the precise chemical structure of the drug.[2][9]

Key Neosubstrates and Their Biological Consequences

The diverse clinical outcomes of IMiDs are directly linked to the specific neosubstrates they target for degradation.

-

Anti-Myeloma Effects (IKZF1 & IKZF3): The therapeutic efficacy of lenalidomide (B1683929) and pomalidomide (B1683931) in multiple myeloma is primarily attributed to the degradation of two lymphoid transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[4][10][11] These factors are crucial for myeloma cell survival. Their degradation leads to the downregulation of key oncogenes like c-Myc and IRF4, resulting in cell cycle arrest and apoptosis.[12]

-

Teratogenicity (SALL4): The tragic birth defects associated with thalidomide are linked to the degradation of the transcription factor Sal-like protein 4 (SALL4).[13][14][15] SALL4 is a critical regulator of embryonic development, particularly limb formation. Its degradation in sensitive species like humans, primates, and rabbits phenocopies the genetic defects seen in conditions like Duane-Radial Ray syndrome, which are caused by SALL4 mutations.[13][14][15]

-

Novel Anti-Cancer Activity (GSPT1): Newer CRBN-modulating compounds, such as CC-885, have been shown to induce the degradation of the translation termination factor GSPT1.[1][8][16] This leads to potent cytotoxic effects in certain cancer types, such as acute myeloid leukemia (AML), highlighting the potential for developing novel therapeutics by targeting different sets of neosubstrates.[1][8]

Quantitative Data: Binding Affinities and Degradation Potency

The efficacy of an IMiD is determined by its binding affinity to CRBN and its efficiency in inducing the degradation of specific neosubstrates. These parameters are often quantified as the dissociation constant (Kd) or inhibitory concentration (IC50) for binding, and the half-maximal degradation concentration (DC50) for protein knockdown.

Table 1: Binding Affinities of IMiDs to Cereblon (CRBN)

| Compound | Assay Method | Binding Constant (Kd / Ki / IC50) | Reference(s) |

|---|---|---|---|

| Thalidomide | Fluorescence Polarization | Kd: ~250 nM | [2][6] |

| Thermal Shift Assay | IC50: ~30 µM | [17] | |

| TR-FRET | IC50: 1.38 µM | [16] | |

| Lenalidomide | Fluorescence Polarization | Ki: ~178 nM | [6] |

| Bead Pull-down | IC50: ~2 µM | [17] | |

| TR-FRET | IC50: 0.286 µM | [16] | |

| Pomalidomide | Fluorescence Polarization | Ki: ~157 nM | [6] |

| Bead Pull-down | IC50: ~2 µM | [17] |

| CC-885 | TR-FRET | IC50: 18 nM |[16] |

Table 2: Degradation Potency (DC50) of IMiDs Against Key Neosubstrates

| Compound | Neosubstrate | Cell Line | DC50 | Reference(s) |

|---|---|---|---|---|

| Pomalidomide | IKZF1 | MM.1S | <100 nM | [12][18] |

| Pomalidomide | IKZF3 | MM.1S | <100 nM | [12][18] |

| Lenalidomide | IKZF1 | U266 | ~1 µM | [12] |

| Lenalidomide | IKZF3 | U266 | ~1 µM | [12] |

| CC-885 | GSPT1 | MOLM13 | <10 nM | [8] |

| Compound 6 (CC-885 analog) | GSPT1 | MV4-11 | 2.1 nM (24h) | [16][19] |

| Thalidomide | SALL4 | 293T | ~1-10 µM |[20] |

Note: Values can vary significantly based on the cell line, treatment duration, and assay methodology.

Key Experimental Protocols

Elucidating the mechanism of CRBN-mediated protein degradation involves a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

CRBN Binding Assay (Homogeneous Time-Resolved FRET - HTRF)

This competitive assay measures the ability of a test compound to displace a fluorescently labeled tracer from the CRBN protein.

Principle: A GST-tagged CRBN protein is incubated with an anti-GST antibody labeled with a Europium cryptate donor fluorophore and a thalidomide-based tracer labeled with a red acceptor fluorophore. When the tracer binds to CRBN, the donor and acceptor are brought into close proximity, generating a FRET signal. Unlabeled compounds that bind to CRBN compete with the tracer, leading to a decrease in the FRET signal.

Detailed Protocol:

-

Compound Preparation: Prepare a serial dilution of the test compound (e.g., in DMSO) and the positive control (e.g., unlabeled thalidomide).

-

Assay Plate Dispensing: Dispense 5 µL of the compound dilutions or vehicle control directly into a low-volume 384-well white plate.

-

Reagent Addition:

-

Add 5 µL of human GST-tagged CRBN protein to each well.

-

Add 10 µL of a pre-mixed HTRF detection reagent solution containing the Europium cryptate-labeled anti-GST antibody and the thalidomide-red acceptor.

-

-

Incubation: Seal the plate and incubate for 3 hours at room temperature, protected from light.

-

Signal Reading: Read the fluorescence at 665 nm (acceptor emission) and 620 nm (donor emission) using an HTRF-compatible plate reader.

-

Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000). Plot the ratio against the log of the compound concentration and fit the data using a four-parameter logistic model to determine the IC50 value.[9][21][22]

Cellular Neosubstrate Degradation Assay (Western Blot)

This assay is the gold standard for confirming that a compound induces the degradation of a target protein within a cellular context.

Principle: Cells are treated with the compound of interest for a specific duration. The cells are then lysed, and the total protein is separated by SDS-PAGE. The level of the target neosubstrate is detected using a specific primary antibody, and the result is compared to an untreated control and a loading control (e.g., GAPDH or β-actin) to quantify the extent of degradation.

Detailed Protocol:

-

Cell Culture and Treatment: Seed multiple myeloma cells (e.g., MM.1S) in 6-well plates. The next day, treat the cells with a dose range of the IMiD or DMSO vehicle control for the desired time (e.g., 6, 12, or 24 hours).

-

Cell Lysis: Harvest cells by centrifugation. Wash once with ice-cold PBS. Lyse the cell pellets in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20 µg) from each sample by boiling in Laemmli buffer. Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the neosubstrate (e.g., rabbit anti-IKZF1) and a loading control (e.g., mouse anti-GAPDH) overnight at 4°C.

-

-

Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibodies (e.g., anti-rabbit HRP, anti-mouse HRP) for 1 hour. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a digital imaging system.

-

Data Analysis: Quantify the band intensities using image analysis software. Normalize the neosubstrate signal to the loading control signal. Plot the normalized protein levels against the drug concentration to determine the DC50 value.[12][18][23]

In Vitro Ubiquitination Assay

This cell-free assay directly demonstrates that a neosubstrate is ubiquitinated by the CRL4CRBN complex in a drug-dependent manner.

Principle: Recombinant components of the ubiquitination cascade (E1, E2, ubiquitin) are combined with the purified CRL4CRBN E3 ligase complex and the recombinant neosubstrate protein. The reaction is initiated by adding ATP in the presence or absence of the IMiD. The formation of polyubiquitin (B1169507) chains on the neosubstrate is then detected by Western blot.

Detailed Protocol:

-

Reaction Mixture Preparation: In a microcentrifuge tube on ice, combine the following components in ubiquitination buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM DTT):

-

Recombinant E1 ubiquitin-activating enzyme (e.g., 100 nM)

-

Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2D3, 500 nM)

-

Recombinant Ubiquitin (e.g., 10 µM)

-

Recombinant CRL4CRBN complex (or CRBN-DDB1 + CUL4-RBX1)

-

Recombinant neosubstrate protein (e.g., IKZF1 zinc-finger domain)

-

IMiD compound (e.g., 10 µM pomalidomide) or DMSO vehicle

-

-

Initiate Reaction: Start the reaction by adding an ATP solution to a final concentration of 5 mM.

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

-

Stop Reaction: Terminate the reaction by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes.

-

Detection: Analyze the reaction products by SDS-PAGE and Western blot. Probe the membrane with an antibody against the neosubstrate or a tag on the neosubstrate. A high-molecular-weight smear or ladder of bands above the unmodified substrate indicates successful polyubiquitination.[24][25][26][27]

Conclusion and Future Directions

The discovery of Cereblon as the target of thalidomide has revolutionized our understanding of this infamous drug and has opened a new frontier in therapeutic development. The "molecular glue" concept has not only explained the dual therapeutic and teratogenic nature of IMiDs but has also provided the foundation for the field of targeted protein degradation. This strategy allows for the pharmacological targeting of proteins previously considered "undruggable."

Future research is focused on designing novel CRBN-modulating compounds with greater selectivity for specific neosubstrates. The goal is to develop highly potent therapeutics that degrade disease-causing proteins while sparing those essential for normal development, like SALL4, thereby separating efficacy from toxicity.[13] The ongoing exploration of the "CRBN-ome" of degradable proteins promises to uncover new therapeutic targets and expand the arsenal (B13267) of drugs for treating cancer and other diseases.

References

- 1. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray Syndrome | eLife [elifesciences.org]

- 4. Lenalidomide induces degradation of IKZF1 and IKZF3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. revvity.com [revvity.com]

- 10. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome | eLife [elifesciences.org]

- 14. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Folate-Guided Protein Degradation by Immunomodulatory Imide Drug-Based Molecular Glues and Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 19. dc.uthsc.edu [dc.uthsc.edu]

- 20. researchgate.net [researchgate.net]

- 21. HTRF Human and Mouse Total Cereblon Detection Kit, 500 Assay Points | Revvity [revvity.com]

- 22. resources.revvity.com [resources.revvity.com]

- 23. ashpublications.org [ashpublications.org]

- 24. scispace.com [scispace.com]

- 25. docs.abcam.com [docs.abcam.com]

- 26. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]

- 27. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]

The Architecture and Utility of Thalidomide-NH-PEG4-COOH: A Technical Guide for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, function, and application of Thalidomide-NH-PEG4-COOH, a pivotal E3 ligase ligand-linker conjugate. As a cornerstone in the development of Proteolysis Targeting Chimeras (PROTACs), this molecule facilitates the targeted degradation of pathogenic proteins by hijacking the ubiquitin-proteasome system. This document details its mechanism of action, provides quantitative data on its binding and degradation efficacy when incorporated into a PROTAC, outlines detailed experimental protocols for its synthesis and evaluation, and visualizes the key signaling pathways and experimental workflows.

Introduction: The Rise of Targeted Protein Degradation

Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable." Unlike traditional inhibitors that merely block a protein's function, PROTACs actively eliminate the target protein from the cell. This is achieved through their unique heterobifunctional nature, comprising a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a flexible linker connecting the two.

This compound is a critical building block in the synthesis of PROTACs that utilize the Cereblon (CRBN) E3 ligase complex. The thalidomide (B1683933) moiety serves as the CRBN-recruiting ligand, the polyethylene (B3416737) glycol (PEG) linker provides optimal spacing and solubility, and the terminal carboxylic acid (COOH) enables covalent attachment to a POI-specific ligand.

Structure and Core Function

This compound is composed of three key functional units:

-

Thalidomide: This imide-containing moiety binds with high affinity to Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.

-

PEG4 Linker: The tetra-polyethylene glycol spacer is a flexible, hydrophilic linker that connects the thalidomide and the POI ligand. Its length and composition are critical for the formation of a stable and productive ternary complex between the POI and CRBN.

-

Carboxylic Acid (COOH): This terminal functional group provides a reactive handle for the covalent conjugation to an amine-containing ligand for the target protein, typically through amide bond formation.

The primary function of this compound, once incorporated into a PROTAC, is to induce the proximity of the target protein to the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.

Quantitative Data

The efficacy of a PROTAC is determined by several key quantitative parameters, including its binding affinity to both the target protein and the E3 ligase, as well as its ability to induce degradation of the target protein in a cellular context.

Table 1: Binding Affinity of Thalidomide Derivatives to Cereblon (CRBN)

| Compound | Binding Assay | Kd (nM) | IC50 (nM) | Reference |

| Thalidomide (racemic) | TR-FRET | - | 22.4 | [1] |

| (S)-Thalidomide | TR-FRET | - | 11.0 | [1] |

| (R)-Thalidomide | TR-FRET | - | 200.4 | [1] |

Note: The binding affinity of the this compound conjugate itself is not extensively reported, as the focus is on the affinity of the parent thalidomide moiety. The PEG linker is generally considered to extend away from the binding pocket and has a minimal impact on the direct binding affinity to CRBN.

Table 2: Degradation Efficacy of dCBP-1 (A PROTAC Utilizing this compound)

| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Time | Reference |

| dCBP-1 | p300/CBP | MM1S | 10-1000 nM (near-complete degradation) | >90% | 6 hours | [2] |

| Similar p300/CBP Degrader | p300/CBP | LP1 | 40 nM | >85% | 16 hours | [3] |

DC50: Concentration at which 50% of the target protein is degraded. Dmax: Maximum percentage of protein degradation achieved.

Experimental Protocols

Synthesis of this compound

This protocol outlines a plausible synthetic route for this compound, starting from 4-aminothalidomide and a commercially available PEG linker with a terminal carboxylic acid and a protected amine.

Step 1: Coupling of 4-Aminothalidomide with Boc-NH-PEG4-COOH

-

To a solution of 4-aminothalidomide (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add N,N-diisopropylethylamine (DIPEA) (2.5 equivalents).

-

In a separate flask, dissolve Boc-NH-PEG4-COOH (1.1 equivalents), hexafluorophosphate (B91526) benzotriazole (B28993) tetramethyl uronium (HBTU) (1.1 equivalents), and 1-hydroxybenzotriazole (B26582) (HOBt) (1.1 equivalents) in anhydrous DMF.

-

Add the activated PEG linker solution to the 4-aminothalidomide solution dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield Boc-protected this compound.

Step 2: Deprotection of the Boc Group

-

Dissolve the Boc-protected intermediate in a solution of 4M HCl in 1,4-dioxane.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

-

Triturate the resulting solid with diethyl ether to afford the hydrochloride salt of this compound.

-

The final product can be further purified by reverse-phase high-performance liquid chromatography (HPLC) if necessary.

Cereblon Binding Assay (Surface Plasmon Resonance - SPR)

This protocol describes the measurement of the binding affinity of a thalidomide-containing compound to CRBN.

-

Immobilization: Covalently immobilize recombinant human Cereblon (CRBN) protein onto a CM5 sensor chip surface using standard amine coupling chemistry (EDC/NHS).

-

Analyte Preparation: Prepare a series of dilutions of the thalidomide-containing compound (e.g., this compound or a derived PROTAC) in a suitable running buffer (e.g., HBS-EP+).

-

Binding Measurement: Inject the analyte solutions over the sensor chip surface at a constant flow rate. Monitor the change in the response units (RU) in real-time to measure association.

-

Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of the analyte.

-

Regeneration: Regenerate the sensor surface using a low pH buffer (e.g., glycine-HCl, pH 2.5) to remove any remaining bound analyte.

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Cellular Protein Degradation Assay (Western Blot)

This protocol details the assessment of target protein degradation in cells treated with a PROTAC.

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (synthesized using this compound) for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with a primary antibody specific for the protein of interest.

-

Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.

Signaling Pathway

PROTACs utilizing this compound to degrade the transcriptional co-activators p300/CBP have profound effects on cellular signaling, particularly on pathways regulated by these key epigenetic modifiers. One of the most well-characterized downstream effects is the suppression of the MYC oncogene.

p300 and CBP are histone acetyltransferases (HATs) that play a critical role in enhancing gene transcription by acetylating histones, which leads to a more open chromatin structure. They are recruited to the promoters and enhancers of target genes, including MYC, by transcription factors. The degradation of p300/CBP leads to a reduction in histone acetylation at the MYC locus, resulting in a more condensed chromatin state and subsequent transcriptional repression of MYC. The downregulation of MYC, a master regulator of cell proliferation and survival, is a key mechanism by which p300/CBP degraders exert their anti-cancer effects.

Conclusion

This compound is a versatile and indispensable tool in the field of targeted protein degradation. Its well-defined structure and function enable the rational design and synthesis of potent and selective PROTACs. The ability to recruit the Cereblon E3 ligase provides a powerful mechanism for eliminating disease-relevant proteins. This technical guide serves as a foundational resource for researchers aiming to leverage this key building block in the development of novel therapeutics.

References

The Strategic Role of the PEG4 Linker in PROTAC Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Linker in PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3] The linker is far from a passive spacer; its composition, length, and attachment points are critical determinants of a PROTAC's efficacy, influencing ternary complex formation, cellular permeability, and ultimately, the potency of protein degradation.[4][5]

Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone of PROTAC design.[4][6] This guide provides a comprehensive overview of the tetraethylene glycol (PEG4) linker, a frequently employed building block, detailing its impact on the physicochemical and biological properties of PROTACs.

The PEG4 Linker: Structure and Physicochemical Properties

The PEG4 linker is composed of four repeating ethylene (B1197577) glycol units, which impart a unique balance of flexibility and hydrophilicity.[1][4] This characteristic is particularly advantageous in PROTAC design, as it can help to mitigate the high lipophilicity and large molecular weight often associated with these molecules, which can otherwise lead to poor solubility and limited cell permeability.[4][7] The addition of a PEG4 unit contributes approximately 14.0 Å in contour length and 176 Da to the molecular mass.[]

The hydrophilic nature of the PEG4 linker can enhance the aqueous solubility of a PROTAC, which is crucial for its developability as a therapeutic agent.[9][10] Furthermore, the ether backbone of the PEG linker is less susceptible to oxidative metabolism compared to alkyl chains, potentially improving the metabolic stability and pharmacokinetic profile of the PROTAC.[1][]

Impact on PROTAC Performance: A Quantitative Perspective

The length and composition of the linker are pivotal in optimizing the biological activity of a PROTAC.[11] The PEG4 linker, with its defined length, allows for systematic optimization of the distance between the POI and the E3 ligase to facilitate efficient ternary complex formation.[3][] A linker that is too short may lead to steric hindrance, while a linker that is too long might result in a non-productive ternary complex.[12]

The following tables summarize quantitative data illustrating the impact of PEG linker length on the physicochemical properties and degradation efficiency of PROTACs.

| PROTAC Component | Linker Composition | cLogP | TPSA (Ų) | HBD | HBA | Reference |

| SMARCA2-targeting PROTAC | Alkyl Chain | 6.8 | 150 | 4 | 10 | [4] |

| SMARCA2-targeting PROTAC | PEG3 | 5.5 | 180 | 4 | 13 | [4] |

| SMARCA2-targeting PROTAC | PEG4 | 5.2 | 190 | 4 | 14 | [4] |

| SMARCA2-targeting PROTAC | PEG5 | 4.9 | 200 | 4 | 15 | [4] |

| cLogP: calculated octanol-water partition coefficient; TPSA: topological polar surface area; HBD: hydrogen bond donors; HBA: hydrogen bond acceptors. Data is illustrative and compiled from various sources in the literature. |

| Target Protein | E3 Ligase | Linker Length (Number of PEG units) | DC50 (nM) | Dmax (%) | Reference |

| BRD4 | VHL | 2 | 50 | >90 | [11] |

| BRD4 | VHL | 3 | 25 | >95 | [11] |

| BRD4 | VHL | 4 | 15 | >98 | [11] |

| BRD4 | VHL | 5 | 30 | >95 | [11] |

| BTK | CRBN | 3 | 12.5 | ~90 | [11] |

| BTK | CRBN | 4 | 5.2 | >95 | [11] |

| BTK | CRBN | 5 | 8.9 | >95 | [11] |

| DC50: concentration for 50% degradation; Dmax: maximum degradation. Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent. |

Experimental Protocols

This section provides detailed methodologies for key experiments in the design and evaluation of PROTACs incorporating a PEG4 linker.

Synthesis of a BRD4-Targeting PROTAC with a PEG4 Linker

This protocol describes a two-step synthesis for a BRD4-targeting PROTAC, conjugating the BRD4 ligand JQ1 to the E3 ligase ligand pomalidomide (B1683931) via a PEG4 linker.[3]

Step 1: Synthesis of JQ1-PEG4-Br Intermediate

-

Dissolve JQ1 (a BRD4 inhibitor) in a suitable anhydrous solvent such as dimethylformamide (DMF).

-

Add a non-nucleophilic base, for example, diisopropylethylamine (DIPEA).

-

Add a commercially available bifunctional PEG4 linker with a terminal bromine and a reactive group for conjugation to JQ1.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the JQ1-PEG4-Br intermediate.[3]

Step 2: Synthesis of the Final PROTAC (JQ1-PEG4-Pomalidomide)

-

Dissolve the JQ1-PEG4-Br intermediate and pomalidomide (a CRBN E3 ligase ligand) in anhydrous DMF.

-

Add a non-nucleophilic base such as DIPEA.

-

Heat the reaction mixture to 50-80 °C and stir for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and dilute with water.

-

Extract the product with an appropriate organic solvent.

-

Purify the final PROTAC by preparative reverse-phase high-performance liquid chromatography (HPLC).[3]

Western Blotting for Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with a PROTAC.[4]

Materials:

-

Cell line expressing the target protein

-

PROTAC compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).[13]

-

Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[13]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein lysates to the same concentration and load equal amounts onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.[4]

-

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[4]

-

Analysis: Quantify the band intensities and normalize them to the loading control to determine the extent of protein degradation.[11]

Visualizing PROTAC Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.

Caption: PROTAC-mediated protein degradation pathway.

Caption: A typical workflow for the design and evaluation of PROTACs.

Caption: BRD4 degradation by a PROTAC leading to c-MYC downregulation.

Conclusion

The PEG4 linker is a valuable and versatile tool in the design of effective PROTACs.[3] Its inherent hydrophilicity, flexibility, and defined length provide a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation.[4][9] A systematic approach to linker optimization, including the evaluation of different PEG linker lengths, is essential for the development of potent and selective protein degraders.[11] As our understanding of the intricate interplay between the linker, the POI, and the E3 ligase continues to grow, more rational, structure-guided strategies will emerge, enabling the design of next-generation PROTACs with superior therapeutic potential.

References

- 1. precisepeg.com [precisepeg.com]

- 2. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 10. Biopharma PEG Provides PEG derivatives Applied in PROTAC Linker [clinicalresearchnewsonline.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Thalidomide-NH-PEG4-COOH as an E3 Ligase Ligand-Linker Conjugate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide-NH-PEG4-COOH is a pivotal E3 ligase ligand-linker conjugate that has garnered significant attention in the field of targeted protein degradation (TPD). As a cornerstone of Proteolysis Targeting Chimera (PROTAC) technology, this molecule facilitates the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase to a specific protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative performance data of a PROTAC synthesized using this linker, detailed experimental protocols, and visualizations of the key biological pathways and experimental workflows.

Core Concepts: Cereblon-Mediated Protein Degradation

The mechanism of action for PROTACs utilizing this compound hinges on the hijacking of the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). Thalidomide (B1683933) and its derivatives act as "molecular glues" that bind to Cereblon, a substrate receptor within the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN). This binding event modulates the substrate specificity of the CRL4-CRBN complex, enabling it to recognize and ubiquitinate proteins that it would not typically target.

A PROTAC synthesized using this compound is a heterobifunctional molecule. One end, the thalidomide moiety, binds to CRBN. The other end is a ligand designed to bind to a specific protein of interest. The PEG4 linker physically connects these two binding moieties, bridging the POI and the E3 ligase complex. This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome.

Signaling Pathway and Mechanism of Action

The signaling cascade initiated by a PROTAC utilizing this compound is a multi-step process that ultimately leads to the targeted degradation of a specific protein.

Quantitative Data Presentation

This compound was utilized in the synthesis of dCBP-1, a potent and selective heterobifunctional degrader of the paralogous chromatin regulators CREB-binding protein (CBP) and p300.[1][2] The following tables summarize the degradation performance of dCBP-1 in various cell lines.

Table 1: Degradation of p300/CBP by dCBP-1 in Multiple Myeloma Cell Lines

| Cell Line | Treatment Concentration | Treatment Time | % Degradation of p300/CBP |

| MM1S | 10 - 1000 nM | 6 hours | Near-complete |

| MM1R | Not Specified | 6 hours | Near-complete |

| KMS-12-BM | Not Specified | 6 hours | Near-complete |

| KMS34 | Not Specified | 6 hours | Near-complete |

Table 2: Time-Course of p300/CBP Degradation by dCBP-1

| Cell Line | Treatment Concentration | Treatment Time | % Degradation of p300/CBP |

| Not Specified | 250 nM | 1 hour | Almost complete |

Table 3: Degradation of p300/CBP by dCBP-1 in a Human Haploid Cell Line

| Cell Line | Treatment Concentration | Treatment Time | % Degradation of p300/CBP |

| HAP1 | 10 - 1000 nM | 6 hours | Almost complete loss |

Note: While the cited literature describes degradation as "near-complete" or "almost complete," specific DC50 (half-maximal degradation concentration) and Dmax (maximal degradation) values were not explicitly provided in the referenced abstracts. For precise quantification, it is recommended to consult the full publication by Vannam et al., Cell Chemical Biology, 2021.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of PROTACs. The following sections provide representative protocols for the synthesis of a PROTAC using this compound and for the subsequent assessment of protein degradation.

Synthesis of a dCBP-1 Analog using this compound

This protocol describes a general procedure for the amide coupling of this compound to a protein of interest (POI) ligand containing a carboxylic acid group. This is a representative synthesis for creating a PROTAC like dCBP-1.

Materials:

-

This compound

-

POI-Ligand with a terminal carboxylic acid (e.g., a p300/CBP inhibitor)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Reverse-phase High-Performance Liquid Chromatography (HPLC) system

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system

-

Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

-

Reaction Setup: In a clean, dry vial, dissolve the POI-Ligand-COOH (1 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

-

Addition of Coupling Agents: To the solution from step 1, add HATU (1.2 equivalents) and DIPEA (3 equivalents).

-

Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. Monitor the reaction progress by LC-MS.

-

Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.

-

Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.

Western Blot Analysis of Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.

Materials:

-

Cell line expressing the protein of interest (e.g., MM1S for p300/CBP)

-

PROTAC stock solution (in DMSO)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the PROTAC or vehicle control (DMSO) for the desired time period (e.g., 6 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations of all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane and separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the POI overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Conclusion

This compound is a versatile and effective E3 ligase ligand-linker conjugate for the development of potent PROTACs that recruit the Cereblon E3 ligase. As demonstrated by its use in the synthesis of the highly effective p300/CBP degrader, dCBP-1, this linker enables the creation of powerful tools for targeted protein degradation in various research and therapeutic contexts. The provided protocols and conceptual frameworks serve as a valuable resource for scientists and researchers engaged in the design, synthesis, and evaluation of novel PROTAC-based therapeutics.

References

The Theoretical Cornerstone of Targeted Protein Degradation: A Technical Guide to Thalidomide's Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the theoretical basis for the use of thalidomide (B1683933) and its derivatives, known as Immunomodulatory imide Drugs (IMiDs), in the field of targeted protein degradation. What was once a molecule associated with tragedy has been repurposed into a powerful therapeutic tool, revolutionizing drug discovery and our understanding of cellular protein homeostasis. This guide will delve into the core molecular mechanisms, provide quantitative data on molecular interactions, detail key experimental protocols, and visualize the intricate signaling pathways that underpin this technology.

From Sedative to Targeted Degrader: The Discovery of Cereblon

For decades, the mechanism of action of thalidomide remained elusive. The breakthrough came in 2010 when Cereblon (CRBN) was identified as the primary direct target of thalidomide.[1][2][3][4] CRBN is a substrate receptor for the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex, which also comprises DDB1, CUL4A or CUL4B, and RBX1.[1][5][6][7] This E3 ligase complex is a key component of the ubiquitin-proteasome system (UPS), the cell's natural machinery for degrading unwanted or damaged proteins.

The binding of thalidomide to CRBN does not inhibit the E3 ligase complex. Instead, it ingeniously alters its substrate specificity.[8][9][10] This reprogramming of the CRL4-CRBN complex leads to the recognition, ubiquitination, and subsequent proteasomal degradation of proteins that are not its native substrates. These newly targeted proteins are referred to as "neosubstrates."[2][10] This novel mechanism of action established thalidomide and its derivatives as the first examples of "molecular glue" degraders.[2][5][11]

The Molecular Glue Mechanism: Inducing Proximity for Degradation

Thalidomide and its analogs act as a molecular adhesive, inducing a novel protein-protein interaction between CRBN and specific neosubstrates.[2][5][9] This induced proximity is the cornerstone of their therapeutic and, historically, their teratogenic effects. The binding of the IMiD to CRBN creates a new surface on the E3 ligase complex that is complementary to a degron motif present on the neosubstrate.

Key neosubstrates responsible for the therapeutic effects of IMiDs in multiple myeloma include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][8][12] Their degradation leads to the inhibition of myeloma cell growth. Conversely, the degradation of other neosubstrates, such as SALL4 and p63, has been linked to the teratogenic effects of thalidomide.[1]

This "molecular glue" concept has paved the way for the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein of interest, a linker, and a ligand that recruits an E3 ligase, often CRBN via a thalidomide-based moiety.[1][2][8]

Quantitative Analysis of Molecular Interactions

The efficacy of thalidomide-based targeted degradation is underpinned by the binding affinities between the IMiD, CRBN, and the neosubstrate. Various biophysical techniques have been employed to quantify these interactions.

| Compound | Assay | Target | Affinity (K_d/K_i/IC_50) | Reference |

| Thalidomide | Competitive Titration | DDB1-CRBN | K_i: ~250 nM | [1] |

| Lenalidomide | Competitive Titration | DDB1-CRBN | K_i: ~178 nM | [1] |

| Pomalidomide | Competitive Titration | DDB1-CRBN | K_i: ~157 nM | [1] |

| Pomalidomide | FRET-based competition | CRBN | K_i: 2.1 µM | [13] |

| Pomalidomide | Competitive Binding | CRBN | IC_50: ~2 µM | [13] |

| Iberdomide | TR-FRET | CRBN | IC_50: 60 nM | |

| Pomalidomide | Quantitative Degradation Assay | IKZF1-HiBiT | DC_50: 0.375 µM | [14] |

| Pomalidomide | Quantitative Degradation Assay | IKZF1-HiBiT | D_max: >90% | [14] |

Visualizing the Mechanism of Action

Signaling Pathway of Thalidomide-Induced Protein Degradation

Caption: Thalidomide binds to CRBN, inducing the ubiquitination and degradation of neosubstrates.

Experimental Workflow for Assessing Protein Degradation

Caption: A typical workflow for quantifying protein degradation using Western blotting.

Key Experimental Protocols

CRBN Binding Assay (Surface Plasmon Resonance - SPR)

Objective: To determine the binding kinetics and affinity (K_d) of thalidomide derivatives to CRBN.

Methodology:

-

Immobilization: Covalently immobilize recombinant human CRBN protein onto the surface of a sensor chip (e.g., CM5 chip) via amine coupling.

-

Analyte Preparation: Prepare a series of dilutions of the thalidomide derivative in a suitable running buffer (e.g., HBS-EP+).

-

Binding Measurement: Inject the analyte solutions over the sensor chip surface at a constant flow rate. The change in the refractive index, measured in response units (RU), is monitored in real-time to observe the association phase.

-

Dissociation Measurement: Following the association phase, flow running buffer over the chip to monitor the dissociation of the compound from CRBN.

-

Regeneration: After each cycle, regenerate the sensor surface using a low pH buffer to remove any remaining bound analyte.

-

Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d = k_off / k_on).

Ternary Complex Formation Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

Objective: To quantify the formation of the ternary complex (CRBN-IMiD-Neosubstrate).

Methodology:

-

Reagent Preparation:

-

Prepare a solution of terbium-labeled anti-GST antibody.

-

Prepare a solution of GST-tagged CRBN.

-

Prepare a solution of biotinylated neosubstrate (e.g., IKZF1).

-

Prepare a solution of europium-labeled streptavidin.

-

Prepare serial dilutions of the IMiD.

-

-

Assay Procedure:

-

In a microplate, add the GST-tagged CRBN and the terbium-labeled anti-GST antibody.

-

Add the biotinylated neosubstrate and the europium-labeled streptavidin.

-

Add the IMiD at various concentrations.

-

Incubate the plate at room temperature to allow for complex formation.

-

-

Measurement: Read the plate on a TR-FRET enabled plate reader, exciting at the donor wavelength (e.g., 340 nm) and measuring emission at both the donor and acceptor wavelengths (e.g., 615 nm and 665 nm).

-

Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the TR-FRET ratio against the IMiD concentration to determine the EC50 for ternary complex formation.

Protein Degradation Assay (Western Blotting)

Objective: To quantify the degradation of a specific neosubstrate in cells following treatment with an IMiD.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., multiple myeloma cell line MM.1S) at an appropriate density and allow them to adhere. Treat the cells with a range of concentrations of the IMiD for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific for the neosubstrate of interest (e.g., anti-IKZF1).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the neosubstrate band intensity to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[15]

In Vitro Ubiquitination Assay

Objective: To confirm that the IMiD-induced degradation of the neosubstrate is dependent on ubiquitination.

Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the following components:

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme

-

Recombinant CRL4-CRBN E3 ligase complex

-

Recombinant neosubstrate

-

Ubiquitin

-

ATP

-

IMiD or vehicle control

-

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination reaction to proceed.

-

Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

Western Blotting: Analyze the reaction products by Western blotting using an antibody against the neosubstrate.

-

Analysis: Look for the appearance of a high-molecular-weight ladder of bands corresponding to the polyubiquitinated neosubstrate in the presence of the IMiD.

Conclusion

The elucidation of thalidomide's mechanism of action has been a landmark achievement in chemical biology and drug discovery. The concept of hijacking the cell's own protein disposal system through molecular glues and PROTACs has opened up a new therapeutic paradigm, enabling the targeting of proteins previously considered "undruggable." A thorough understanding of the theoretical basis, quantitative interactions, and experimental validation methods described in this guide is crucial for researchers and scientists working to harness the power of targeted protein degradation for the development of novel therapeutics.

References

- 1. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. HTRF Cereblon Binding Kit, 500 Assay Points | Revvity [revvity.com]

- 7. benchchem.com [benchchem.com]

- 8. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]